2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro-
CAS No.:
Cat. No.: VC13863012
Molecular Formula: C7H9N5O3
Molecular Weight: 211.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N5O3 |
|---|---|
| Molecular Weight | 211.18 g/mol |
| IUPAC Name | (3-methyl-4-nitro-1H-2,1,3-benzoxadiazol-7-yl)hydrazine |
| Standard InChI | InChI=1S/C7H9N5O3/c1-11-7-5(12(13)14)3-2-4(9-8)6(7)10-15-11/h2-3,9-10H,8H2,1H3 |
| Standard InChI Key | JTRXDZIUDDKZEQ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC(=C2NO1)NN)[N+](=O)[O-] |
| Canonical SMILES | CN1C2=C(C=CC(=C2NO1)NN)[N+](=O)[O-] |
Introduction
2,1,3-Benzoxadiazole, 4-(1-methylhydrazinyl)-7-nitro- is an organic compound with the molecular formula and a molecular weight of 209.16 g/mol. It is also referred to by its CAS number 214147-22-5. This compound belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. Benzoxadiazoles and their derivatives are widely studied due to their biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of benzoxadiazole derivatives typically involves cyclization reactions using appropriate precursors such as nitroanilines or nitrophenols. For this compound:
-
Starting Material: The synthesis likely begins with a derivative of nitrobenzene or nitrophenol.
-
Cyclization: The benzoxadiazole ring is formed via oxidative cyclization.
-
Substitution: The methylhydrazinyl group is introduced at position 4 through nucleophilic substitution reactions.
These steps require precise control over reaction conditions to ensure selectivity for the desired product.
Applications
The unique structure of this compound makes it a candidate for various applications:
-
Medicinal Chemistry: Potential use in the development of drugs targeting cancer or infectious diseases.
-
Fluorescent Probes: Benzoxadiazoles are often used as fluorescent markers due to their strong emission properties.
-
Material Science: The compound may find applications in organic electronics or as intermediates in polymer synthesis.
Safety and Handling
As with many nitro-containing compounds, safety precautions must be observed:
-
Toxicity: Nitro groups can confer cytotoxic properties; proper handling is essential.
-
Storage: Store in a cool, dry place away from light and moisture.
-
Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling the compound.
Future Research Directions
To fully understand the potential of this compound, further investigations are recommended:
-
Biological Testing: Evaluate its efficacy against cancer cell lines or microbial pathogens.
-
Mechanistic Studies: Explore its mode of action at the molecular level.
-
Derivatization: Synthesize analogs to optimize activity and reduce toxicity.
This detailed analysis highlights the significance of 2,1,3-Benzoxadiazole, 4-(1-methylhydrazinyl)-7-nitro- as a promising compound for research in medicinal chemistry and material science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume